2',3'-Dihydroxyflavone is a naturally occurring flavonoid compound. Flavonoids are a large class of polyphenolic compounds widely distributed in the plant kingdom, known for their antioxidant and potential health-promoting properties. [, ] 2',3'-Dihydroxyflavone specifically belongs to the subclass of dihydroxyflavones, characterized by the presence of two hydroxyl groups on the flavone backbone. []
2',3'-Dihydroxyflavone is primarily sourced from various plants, particularly those rich in flavonoids such as fruits, vegetables, and herbs. It belongs to the flavonoid class of polyphenolic compounds, which are further classified into subgroups including flavones, flavonols, isoflavones, and anthocyanins. The specific classification of 2',3'-dihydroxyflavone within the flavonoid family highlights its structural characteristics and biological activities.
The synthesis of 2',3'-dihydroxyflavone can be achieved through several methods:
The molecular structure of 2',3'-dihydroxyflavone can be described as follows:
2',3'-Dihydroxyflavone participates in various chemical reactions:
The mechanism of action for 2',3'-dihydroxyflavone primarily involves its interaction with cellular pathways:
The physical and chemical properties of 2',3'-dihydroxyflavone include:
2',3'-Dihydroxyflavone has numerous scientific applications:
2',3'-DHF exerts multi-targeted effects on inflammation-associated signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages, it suppresses nuclear factor-kappa B (NF-κB) activation by inhibiting IκBα degradation and p65 nuclear translocation, reducing pro-inflammatory cytokine production (TNF-α, IL-1β) [4] [7]. Concurrently, it attenuates mitogen-activated protein kinase (MAPK) signaling, specifically by dephosphorylating JNK and p38 kinases, which are critical for inflammation amplification [4] [7]. While direct evidence in the PI3K/Akt pathway is limited for 2',3'-DHF, structurally similar flavonoids like 7,8-DHF inhibit this axis in neuronal and cancer models [8]. These actions collectively dampen inflammatory mediators (e.g., iNOS, COX-2) without cytotoxic effects at therapeutic concentrations [7].
Table 1: Comparative Signaling Pathway Modulation by Dihydroxyflavones
Compound | NF-κB Suppression | MAPK Inhibition (p38/JNK) | PI3K/Akt Modulation | Primary Cellular Models |
---|---|---|---|---|
2',3'-Dihydroxyflavone | Significant | Yes (p38, JNK) | Not reported | Macrophages, stem cells |
7,8-Dihydroxyflavone | Robust | Yes (p38, JNK, ERK) | Inhibitory | Microglia, neurons, melanoma |
5,6-Dihydroxyflavone | Potent (IC₅₀ ~11.55 μM) | Yes (JNK, p38) | Not reported | Macrophages |
Structural Determinant Insight: The catechol moiety (adjacent B-ring hydroxyls) in 2',3'-DHF enables redox-dependent disruption of kinase activation cascades, a feature shared with 5,6-DHF and 7,8-DHF [4] [7].
2',3'-DHF enhances cellular antioxidant capacity by modulating glutathione (GSH) biosynthesis. In human induced pluripotent stem cells (hiPSCs), treatment with 10 μM 2',3'-DHF significantly elevates intracellular GSH levels and increases the proportion of GSH-high cells by 2.3-fold, measured via FreSHtracer fluorescent reporting [1]. This activity reduces dissociation-induced apoptosis and supports redox balance during stem cell expansion. The compound further mitigates mitochondrial reactive oxygen species (mtROS) accumulation in LPS-challenged macrophages, preventing oxidative damage to lipids and proteins [4] . Unlike pro-oxidant flavonoids, 2',3'-DHF does not generate significant ROS but instead upregulates heme oxygenase-1 (HO-1), a cytoprotective enzyme [4].
Table 2: Impact of 2',3'-DHF on Oxidative Stress Markers in hiPSCs
Parameter | Control Cells | 2',3'-DHF Treated Cells | Change (%) | Detection Method |
---|---|---|---|---|
Intracellular GSH Levels | Baseline | ↑ 1.8-fold | +80% | FreSHtracer assay |
GSH-High Cell Population | 22.4% | 51.7% | +130% | Flow cytometry |
Mitochondrial ROS Accumulation | High | Reduced by ~60% | -60% | MitoSOX staining |
Mechanistic Note: GSH elevation by 2',3'-DHF is linked to improved cell viability under stress (e.g., >90% survival in hiPSCs vs. 65% in controls) [1].
Unlike its positional isomer 7,8-DHF—a well-established tropomyosin receptor kinase B (TrkB) agonist—2',3'-DHF shows no direct TrkB binding or phosphorylation activity [3] [6]. 7,8-DHF mimics brain-derived neurotrophic factor (BDNF) by activating TrkB’s kinase domain, promoting neuronal survival and synaptic plasticity [3] [6]. In contrast, 2',3'-DHF’s bioactivities arise from alternative targets:
Structural Basis: Hydroxyl group positioning critically determines receptor specificity. Meta-para B-ring hydroxyls (7,8-DHF) enable TrkB binding, whereas ortho-substituted B-ring hydroxyls (2',3'-DHF) favor TLR4/redox interactions [3] [4].
2',3'-DHF enhances stem cell pluripotency by core transcriptional circuitry. In hiPSCs, it upregulates naïve-state markers (OCT4, NANOG, SOX2) by 1.5–2.1-fold via undefined signaling intermediates [1]. This promotes colony formation efficiency and sustains undifferentiated proliferation. During differentiation, 2',3'-DHF-treated hiPSCs exhibit enhanced mesodermal commitment, yielding 3.4-fold more CD34+CD45+ hematopoietic progenitor cells (HPCs) and natural killer (NK) cells than controls [1]. The compound’s dual role—bolstering stemness while permitting lineage-specific differentiation—suggests context-dependent modulation of transcriptional hubs like Oct4-Sox2-Nanog.
Key Transcriptional Effects:
- Pluripotency Maintenance: ↑ OCT4, SOX2, NANOG mRNA/protein [1].
- Enhanced Differentiation: ↑ T-bet (NK cells), ↑ GATA-1 (erythroid lineage) in directed protocols.
- Epigenetic Links: Potential modulation of histone demethylases (e.g., KDM4A) by ROS reduction, though unconfirmed for 2',3'-DHF.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1